![molecular formula C94H148N32O31 B13783563 Protein Kinase Inhibitor](/img/structure/B13783563.png)
Protein Kinase Inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protein kinase inhibitors are a class of enzyme inhibitors that block the action of one or more protein kinases. Protein kinases are enzymes that phosphorylate proteins by adding a phosphate group, which can modulate the protein’s function. This phosphorylation process is crucial for regulating various biological processes, including cell proliferation, differentiation, and apoptosis. Protein kinase inhibitors are used to treat diseases caused by hyperactive protein kinases, such as cancer and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of protein kinase inhibitors often involves complex organic synthesis techniques. One common approach is the use of transition-metal-free strategies, such as the preparation of pyrrolopyrazine derivatives. This involves a three-step process: cross-coupling of pyrrole rings with acyl (bromo)acetylenes, addition of propargylamine, and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods: Industrial production of protein kinase inhibitors typically involves large-scale organic synthesis and purification processes. These methods are optimized for high yield and purity, often using automated synthesis and high-throughput screening techniques to identify potent inhibitors .
Chemical Reactions Analysis
Types of Reactions: Protein kinase inhibitors can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, covalent-allosteric inhibitors of the protein kinase Akt involve the formation of covalent bonds with the kinase, leading to the stabilization of inactive conformations .
Common Reagents and Conditions: Common reagents used in the synthesis of protein kinase inhibitors include acyl (bromo)acetylenes, propargylamine, and cesium carbonate. Reaction conditions often involve the use of organic solvents like dimethyl sulfoxide and specific catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions are typically highly specific inhibitors that target particular protein kinases. These inhibitors can be designed to bind to the active site of the kinase or to allosteric sites, providing a high degree of selectivity and potency .
Scientific Research Applications
Oncology
Overview : Protein kinases are pivotal in cancer biology due to their roles in cell signaling pathways that regulate cell proliferation, differentiation, and survival. The deregulation of these pathways is a hallmark of cancer, making protein kinases prime targets for therapeutic intervention.
FDA-Approved Kinase Inhibitors : As of recent reports, there are 37 small molecule kinase inhibitors approved by the FDA for cancer treatment. These inhibitors primarily target specific mutated kinases associated with various cancers.
Kinase Inhibitor | Target Kinase | Indication | Approval Year |
---|---|---|---|
Imatinib | BCR-ABL | Chronic Myeloid Leukemia (CML) | 2001 |
Nilotinib | BCR-ABL | CML | 2007 |
Ponatinib | BCR-ABL | CML | 2012 |
Vemurafenib | BRAF | Melanoma | 2011 |
Alectinib | ALK | Non-Small Cell Lung Cancer (NSCLC) | 2015 |
Case Studies :
- Imatinib : This was the first targeted therapy for CML, demonstrating significant efficacy in patients with the Philadelphia chromosome. Clinical trials showed a major molecular response in over 50% of patients within the first year of treatment .
- Ponatinib : Designed to overcome resistance seen with earlier BCR-ABL inhibitors, ponatinib has shown effectiveness against the T315I mutation, which is resistant to other therapies. In clinical trials, it provided deeper responses in patients previously treated with other TKIs .
Cardiovascular Diseases
Overview : The potential of protein kinase inhibitors extends beyond oncology; they are being investigated for their role in treating cardiovascular diseases. The modulation of kinases involved in cardiac function and vascular biology presents opportunities for new therapeutic strategies.
Current Challenges : Despite the promise, many kinase inhibitors have faced issues such as poor selectivity and toxicity when applied to cardiovascular targets. Research continues to focus on improving these aspects.
Kinase Target | Inhibitor | Application |
---|---|---|
CaMK-II | Various Inhibitors | Heart failure |
GSK-3β | Lithium | Cardiac remodeling |
ROCK II | Fasudil | Pulmonary hypertension |
Immunological Disorders
Overview : Protein kinases play crucial roles in immune cell signaling. Inhibitors targeting these kinases can modulate immune responses, offering potential treatments for autoimmune diseases and other immunological disorders.
Recent Developments :
Mechanism of Action
Protein kinase inhibitors exert their effects by blocking the activity of protein kinases. They can bind to the active site of the kinase, preventing the phosphorylation of target proteins, or to allosteric sites, stabilizing inactive conformations of the kinase . This inhibition disrupts the signaling pathways that drive cell proliferation, survival, and other critical processes, making these inhibitors effective in treating diseases like cancer .
Comparison with Similar Compounds
- Phosphatase inhibitors: These inhibit the activity of phosphatases, enzymes that remove phosphate groups from proteins.
- Protease inhibitors: These inhibit the activity of proteases, enzymes that break down proteins.
- Allosteric inhibitors: These bind to sites other than the active site on enzymes, causing conformational changes that inhibit enzyme activity .
Protein kinase inhibitors stand out due to their specificity and potency in targeting kinases involved in critical signaling pathways, making them invaluable tools in both research and therapeutic applications .
Biological Activity
Protein kinase inhibitors (PKIs) have emerged as pivotal therapeutic agents in the treatment of various diseases, particularly cancer. Their biological activity is primarily centered around the inhibition of specific kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, thus regulating numerous cellular processes. This article delves into the biological activity of PKIs, highlighting their mechanisms, efficacy, and associated case studies.
PKIs function by binding to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of target proteins. This inhibition can lead to:
- Cell Cycle Arrest : By inhibiting kinases involved in cell cycle progression, PKIs can halt the proliferation of cancer cells.
- Induction of Apoptosis : Many PKIs can trigger programmed cell death in malignant cells.
- Inhibition of Angiogenesis : Some PKIs reduce the formation of new blood vessels that tumors require for growth.
Key Examples of PKIs
Compound | Target Kinase | IC50 (nM) | Clinical Use |
---|---|---|---|
Ibrutinib | Bruton's Tyrosine Kinase | 4.0 | Chronic Lymphocytic Leukemia |
Nilotinib | Bcr-Abl | 30 | Chronic Myeloid Leukemia |
Dasatinib | Bcr-Abl, Src Family | 1.0 | Chronic Myeloid Leukemia |
Trametinib | MEK1/2 | 0.9 | Melanoma |
Case Studies and Research Findings
-
Ibrutinib and Atrial Fibrillation
A study assessed the cardiac effects of various PKIs, identifying Ibrutinib as having a significant association with an increased risk of atrial fibrillation (AF). The study analyzed data from over 3.6 million case reports, revealing that seven PKIs were linked to elevated odds of AF, necessitating careful monitoring in patients undergoing treatment with these agents . -
Nilotinib's Efficacy Against Bcr-Abl Mutants
Nilotinib was shown to be 20-fold more potent than Imatinib against most Bcr-Abl mutants, making it a preferred choice for patients resistant to first-line therapies. Its selectivity for the Bcr-Abl kinase domain has been crucial in overcoming resistance mechanisms observed with earlier treatments . -
Synthesis and Activity of New Inhibitors
Recent research synthesized a series of benzotriazole derivatives as CK2 inhibitors, demonstrating promising antiproliferative effects against various cancer cell lines with low micromolar Ki values. These compounds exhibited selective inhibition against a panel of 24 kinases and showed potential as anticancer agents .
Biological Activity Profiles
The biological activity of PKIs is often characterized by their selectivity and potency against specific kinases. The following table summarizes the biological profiles of selected PKIs:
Compound | Selectivity | Potency (IC50) | Mechanism |
---|---|---|---|
Ibrutinib | High for BTK | 4 nM | Covalent inhibitor |
Nilotinib | High for Bcr-Abl | 30 nM | Competitive inhibition |
Dasatinib | Broad (Bcr-Abl, Src) | 1 nM | Multi-target inhibition |
Trametinib | High for MEK | 0.9 nM | ATP-competitive inhibition |
Current Research Trends
Recent studies have focused on expanding the understanding of kinase inhibitor selectivity and off-target effects. For instance, research into the cardiac liabilities associated with certain PKIs has prompted investigations into safer alternatives and combination therapies that mitigate side effects while maintaining efficacy . Additionally, advancements in chemical proteomics have enabled a more comprehensive mapping of kinase interactions, enhancing drug design strategies aimed at improving specificity and reducing toxicity .
Properties
Molecular Formula |
C94H148N32O31 |
---|---|
Molecular Weight |
2222.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)/t42-,43-,44-,45-,46-,47+,48+,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-,71-,72-,73-/m0/s1 |
InChI Key |
AXOXZJJMUVSZQY-OCDBTFLZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.